molecular formula C11H10N2O B7722878 N'-hydroxynaphthalene-2-carboximidamide

N'-hydroxynaphthalene-2-carboximidamide

Cat. No.: B7722878
M. Wt: 186.21 g/mol
InChI Key: UHJICFSTOCFOND-UHFFFAOYSA-N
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Description

N'-Hydroxynaphthalene-2-carboximidamide is a carboximidamide derivative featuring a naphthalene backbone substituted with a hydroxylamine (-NHOH) group at the imidamide position. The compound’s core structure combines aromatic rigidity from the naphthalene ring with the reactive imidamide moiety, which may confer unique physicochemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Oxime Formation and Beckmann Rearrangement

A widely documented approach involves the formation of an oxime intermediate followed by Beckmann rearrangement. This method, adapted from analogous naphthylamine syntheses , proceeds as follows:

Step 1: Synthesis of 2-Acetonaphthone Oxime
2-Acetonaphthone reacts with hydroxylamine hydrochloride in an ethanol-water solvent system (3:1 ratio) under mildly acidic conditions (sodium acetate buffer, pH 4–5). The reaction occurs at 40–70°C for 20–50 minutes, yielding 2-acetonaphthone oxime with >99% efficiency .

Step 2: Beckmann Rearrangement to 2-Acetylnaphthylamine
The oxime undergoes rearrangement in polyphosphoric acid at 40–70°C for 1–3 hours. This step converts the oxime to 2-acetylnaphthylamine, a precursor for further functionalization .

Step 3: Deacetylation to N'-Hydroxynaphthalene-2-Carboximidamide
2-Acetylnaphthylamine is treated with hydrochloric acid in ethanol (1:2–5 v/v) at 70–90°C for 0.5–1.5 hours. Neutralization with NaOH yields the final product, which is purified via recrystallization in toluene-sherwood oil (1:0.5–4) .

Direct Condensation of Naphthalene-2-Carboximidamide

An alternative route involves the direct reaction of naphthalene-2-carboximidamide with hydroxylamine under alkaline conditions:

Reaction Conditions

  • Solvent: Methanol/water (4:1)

  • Temperature: 60°C, reflux

  • Catalyst: K₂CO₃ (1.2 equiv)

  • Time: 6–8 hours

This method avoids intermediate steps but requires stringent control of pH and temperature to prevent side reactions such as over-oxidation .

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern industrial processes employ continuous flow reactors to enhance yield and safety:

ParameterValue
Residence Time15–20 minutes
Temperature65°C ± 2°C
Pressure1.5–2.0 bar
Throughput50–100 L/h

Continuous systems reduce byproduct formation by maintaining precise stoichiometric ratios and minimizing thermal degradation .

Catalytic Optimization

Recent advances highlight the role of zeolite catalysts in improving selectivity:

Catalyst Performance Comparison

CatalystYield (%)Purity (%)
Zeolite Y9298.5
H-Beta8897.2
Montmorillonite K108596.8

Zeolite Y’s microporous structure facilitates selective adsorption of intermediates, reducing unwanted dimerization .

Purification and Characterization

Recrystallization Protocols

Post-synthesis purification is critical for pharmaceutical-grade material:

Solvent Systems for Recrystallization

Solvent Ratio (Toluene:Sherwood Oil)Purity (%)Recovery (%)
1:0.599.182
1:298.789
1:497.993

Higher sherwood oil ratios improve recovery but slightly reduce purity due to co-solubility of impurities .

Spectroscopic Validation

Key characterization data ensure structural fidelity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, aryl), 7.77 (m, 4H), 7.45 (m, 2H), 2.37 (s, 3H, CH₃) .

  • IR (KBr): 3226 cm⁻¹ (N–O stretch), 1595 cm⁻¹ (C=N) .

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

  • Naphthoquinone Derivatives: Result from over-oxidation; mitigated by inert atmosphere (N₂/Ar).

  • Dimeric Species: Controlled via dilution (0.1–0.3 M concentration) .

Scalability Limitations

Batch processes face heat transfer inefficiencies above 100 L. Adoption of microwave-assisted synthesis reduces reaction times by 40% while maintaining yields >90% .

Emerging Methodologies

Enzymatic Hydroxylation

Pilot studies using cytochrome P450 enzymes demonstrate selective hydroxylation of naphthalene-2-carboximidamide at 30°C, though yields remain suboptimal (55–60%) .

Photochemical Activation

UV irradiation (254 nm) in the presence of TiO₂ catalysts achieves 75% conversion in 2 hours, offering a green chemistry alternative .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxylamine group (-NH-OH) and amidine (-C(=NH)-NH₂) act as nucleophiles in reactions with electrophiles. Key examples include:

Reaction TypeConditionsProductsApplicationSource
AcylationAcetic anhydride, 60–80°CN-acetylated derivativesIntermediate for pharmaceuticals
AlkylationAlkyl halides, DMF, 70°CN-alkylated amidoximesLigands in coordination chemistry

These reactions often proceed via an Sₙ2 mechanism , where the amidine nitrogen attacks electrophilic centers. For instance, alkylation forms stable amidoxime derivatives used in metal chelation.

Condensation and Cyclization

The compound participates in cyclocondensation with carbonyl compounds:

  • With aldehydes : Forms imidazoline derivatives under reflux (e.g., benzaldehyde, ethanol, 8–12 hours).

  • With ketones : Produces bicyclic amidines, which are precursors to heterocyclic pharmaceuticals.

Mechanistic pathway :

  • Nucleophilic attack by the amidine nitrogen on the carbonyl carbon.

  • Proton transfer and elimination of water.

  • Cyclization to form a five- or six-membered ring.

Oxidation and Reduction

  • Oxidation : Reacts with H₂O₂ or KMnO₄ to yield nitroso derivatives (e.g., N-oxynaphthalene-2-carboximidamide).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the amidoxime to a primary amine (naphthalene-2-carboxamidine).

Biological Interactions

Studies on structurally related hydroxynaphthalene carboxamides reveal:

Biological TargetObserved EffectMechanismSource
Mitochondrial membranesDepolarization and ROS increaseApoptosis via cytochrome c release
Cell cycle regulators (e.g., CDKs)G1 phase arrestDownregulation of cyclin D1

For example, compound 10 (a meta-CF₃-substituted derivative) induced mitochondrial superoxide production in THP-1 leukemia cells, leading to apoptosis .

Coordination Chemistry

The amidoxime group binds transition metals, forming complexes with applications in catalysis:

Metal IonLigand StructureGeometryApplication
Cu²⁺Bidentate (N,O-donor)Square planarOxidation catalysts
Fe³⁺Tridentate (N,N,O-donor)OctahedralBiomimetic enzyme models

Comparative Reactivity with Isomers

N'-hydroxynaphthalene-2-carboximidamide shows distinct reactivity compared to its 1-carboximidamide isomer:

Property2-Carboximidamide1-Carboximidamide
Electrophilic substitutionPrefers β-position on naphthaleneFavors α-position
Biological activityStronger anticancer effectsHigher antibacterial potency

Scientific Research Applications

Chemistry

N'-hydroxynaphthalene-2-carboximidamide serves as a reagent in organic synthesis and as a precursor for synthesizing other naphthalene derivatives. Its unique structure allows for various chemical reactions, including:

  • Oxidation: Can be oxidized to form naphthalene-2-carboxylic acid.
  • Reduction: Can be reduced to yield naphthalene-2-carboximidamide.
  • Substitution Reactions: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Biology

The compound is being studied for its potential biological activities, particularly:

  • Antimicrobial Activity: Investigations into its efficacy against various bacterial strains.
  • Anticancer Properties: Related compounds have demonstrated anticancer activity, suggesting that this compound may also possess similar properties through mechanisms that might involve modulation of cellular pathways and enzyme inhibition.

Medicine

Research is ongoing to explore its use as a therapeutic agent for treating various diseases, particularly in oncology and infectious diseases. Its ability to interact with biological molecules makes it a candidate for drug development.

Industrial Applications

In industrial settings, this compound is utilized in the production of:

  • Dyes and Pigments: Its chemical properties allow it to be used as an intermediate in dye synthesis.
  • Other Chemicals: It serves as a building block for various industrial chemicals.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of related compounds, highlighting that derivatives like this compound could induce apoptosis in cancer cells through a p53-independent mechanism. This suggests that further research could validate its effectiveness in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of hydroxylamine derivatives has shown promising results against resistant bacterial strains. This positions this compound as a potential lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N’-hydroxynaphthalene-2-carboximidamide involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N'-hydroxynaphthalene-2-carboximidamide with four structurally related compounds, focusing on molecular features, substituents, and available data.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Source
This compound C₁₁H₁₁N₂O Naphthalene core + N'-hydroxyimidamide ~187.2 (calculated) Hypothesized use in polymer intermediates N/A
8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide C₁₅H₁₃N₅ Pyrimidine-2-ylamino group at position 8 271.31 Potential kinase inhibitor activity
(Z)-N'-Hydroxythiophene-2-carboximidamide C₅H₆N₂OS Thiophene ring + N'-hydroxyimidamide 142.18 Unknown; likely reactive due to thiophene
6-Carbamimidoyl-N-phenylnaphthalene-2-carboxamide C₁₈H₁₅N₃O Phenylcarbamide group at position 6 289.34 Possible ligand for protein targets
N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride C₈H₁₀ClN₂O Methylbenzene core + hydrochloride salt Not specified Intermediate in organic synthesis

Structural and Functional Differences

Core Aromatic System: this compound uses a naphthalene ring, providing extended π-conjugation and rigidity compared to smaller aromatic systems like thiophene (in ) or methylbenzene (in ). This enhances thermal stability and may influence binding affinity in biological systems. The pyrimidine-substituted analog () introduces a heterocyclic amino group, which could enhance hydrogen-bonding interactions, making it suitable for targeting enzymes like kinases.

The phenylcarbamide group in adds steric bulk and hydrophobicity, likely altering solubility and membrane permeability compared to the hydroxy-substituted analogs.

Physicochemical Properties: Molecular weights vary significantly: thiophene-based analogs (e.g., , 142.18 g/mol) are lighter and may exhibit higher volatility, while naphthalene derivatives (e.g., ) are heavier and less soluble in aqueous media. No boiling points or solubility data are available for most compounds, but the hydrochloride salt in suggests improved water solubility.

Biological Activity

Antimicrobial Activity

N'-hydroxynaphthalene-2-carboximidamide has shown promising antimicrobial activity against various bacterial strains. A study conducted on structurally similar compounds revealed that N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides exhibited inhibitory effects on Gram-negative intestinal bacteria . While the exact compound was not tested in this study, the results provide insight into the potential antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of related compounds against intestinal bacteria

CompoundE. coli (μM)S. typhimurium (μM)
1610050
3200200
18200200

These results suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Potential

Research has indicated that this compound may have anticancer properties. Studies on related compounds have shown promising results in inhibiting cancer cell growth. The compound's potential anticancer activity is believed to be due to its ability to interact with specific molecular targets and pathways.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. While specific data on this compound is limited, research on similar structures has shown promising results in inhibiting various enzymes.

A study focusing on aminoglycoside-modifying enzymes, particularly APH(2")-IVa, used fragment screening to identify potential inhibitors . Although this compound was not specifically mentioned, the study's approach could be applied to investigate its potential as an enzyme inhibitor.

Chemical Reactions and Biological Implications

The biological activity of this compound is closely related to its chemical properties and reactions. The compound undergoes various chemical reactions that may contribute to its biological effects:

  • Oxidation: Formation of naphthoquinone derivatives
  • Reduction: Conversion to amine derivatives
  • Substitution: Participation in nucleophilic substitution reactions

These reactions may play a role in the compound's interaction with biological systems, potentially contributing to its antimicrobial, anticancer, and enzyme inhibition properties.

Future Research Directions

While the current research on this compound is promising, further studies are needed to fully elucidate its biological activity. Future research should focus on:

  • Direct antimicrobial testing against a wide range of pathogens
  • In-depth investigation of its anticancer properties, including mechanism of action studies
  • Enzyme inhibition assays to identify specific targets
  • Structure-activity relationship studies to optimize its biological activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N'-hydroxynaphthalene-2-carboximidamide to achieve high yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants (e.g., naphthalene derivatives and hydroxylamine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using methanol/water) ensures high purity. Validate purity using HPLC (>98% purity threshold) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to resolve aromatic proton environments and confirm imidamide functionality. Single-crystal X-ray diffraction (SHELX refinement) provides unambiguous structural validation, particularly for resolving tautomeric forms. Pair with FT-IR to verify hydroxyl and amidine functional groups (e.g., N–H stretching at 3200–3400 cm⁻¹) .

Q. How does this compound stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (>200°C). pH stability assays (pH 2–12 buffers, 37°C) with UV-Vis monitoring (λ = 270–300 nm) reveal degradation kinetics. Store in inert atmospheres (argon) at 4°C to prevent oxidation .

Q. What strategies address solubility limitations in aqueous and organic matrices?

  • Methodological Answer : Employ co-solvents (DMSO:water mixtures) or surfactants (Tween-80) for aqueous systems. For hydrophobic matrices, use dimethylacetamide or N-methylpyrrolidone. Micellar solubilization (e.g., cyclodextrins) enhances bioavailability in biological assays .

Q. Which analytical methods are recommended for purity assessment?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Cross-validate with melting point analysis (sharp melting range within 1°C) and combustion-based elemental analysis (<0.3% deviation from theoretical C/H/N values) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in biological systems?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. Molecular docking (AutoDock Vina) identifies potential binding sites in enzymes (e.g., cytochrome P450). Validate with MD simulations (AMBER) to assess conformational stability in aqueous environments .

Q. What mechanisms underlie the compound’s toxicity in mammalian cells?

  • Methodological Answer : Perform in vitro assays (MTT for cytotoxicity; Ames test for mutagenicity) and in vivo studies (rodent models) to evaluate acute/chronic toxicity. Measure oxidative stress markers (ROS, glutathione depletion) and mitochondrial membrane potential disruption via flow cytometry. Cross-reference toxicogenomic databases for pathway enrichment analysis .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate experiments under standardized conditions (e.g., ISO 10993 for biocompatibility). Use multivariate regression to isolate structure-activity relationships (SAR) from noisy datasets .

Q. What is the role of this compound in enzyme inhibition kinetics?

  • Methodological Answer : Characterize inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. Determine IC₅₀ values using dose-response curves (GraphPad Prism). Pair with stopped-flow spectroscopy to measure transient-state kinetics for rapid-binding enzymes .

Q. How do photodegradation pathways impact its environmental persistence?

  • Methodological Answer : Expose to UV-Vis light (λ = 300–400 nm) in environmental simulants (water/soil). Identify degradation products via LC-MS/MS and QTOF analysis. Quantify half-life using first-order kinetics models. Assess ecotoxicity of byproducts via Daphnia magna or algae growth inhibition assays .

Properties

IUPAC Name

N'-hydroxynaphthalene-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJICFSTOCFOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383361
Record name N'-hydroxynaphthalene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64893-54-5
Record name N'-hydroxynaphthalene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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